molecular formula C11H7ClO3 B2603823 6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one CAS No. 1029437-33-9

6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one

Cat. No.: B2603823
CAS No.: 1029437-33-9
M. Wt: 222.62
InChI Key: SSERLHBTVCBKKI-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one is a heterocyclic compound that belongs to the class of pyranones It is characterized by the presence of a chlorophenyl group at the 6th position and a hydroxyl group at the 4th position of the pyran-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyranone ring. The reaction typically proceeds under reflux conditions in ethanol, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. The hydroxyl group at the 4th position also contributes to its reactivity and potential for further chemical modifications .

Properties

IUPAC Name

6-(2-chlorophenyl)-4-hydroxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3/c12-9-4-2-1-3-8(9)10-5-7(13)6-11(14)15-10/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSERLHBTVCBKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=O)O2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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